molecular formula C16H33NO4Si B8187327 cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine

Cat. No.: B8187327
M. Wt: 331.52 g/mol
InChI Key: ZHTYVWVJOUGBNM-OLZOCXBDSA-N
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Description

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine is a complex organic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a tert-butyl-dimethyl-silanyloxymethyl group and a hydroxymethyl group attached to an azetidine ring. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine typically involves multiple steps. One common method starts with the protection of the azetidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the introduction of the tert-butyl-dimethyl-silanyloxymethyl group through a silylation reaction. The hydroxymethyl group is then introduced via a hydroxymethylation reaction. Each step requires specific reagents and conditions, such as the use of bases, solvents, and temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc and silyloxymethyl groups can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Properties

IUPAC Name

tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYVWVJOUGBNM-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1CO[Si](C)(C)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@H]1CO[Si](C)(C)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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